3-(2-Fluorophenyl)-2,2-dimethylpropanoic acid
Overview
Description
The compound “3-(2-Fluorophenyl)-2,2-dimethylpropanoic acid” is likely a carboxylic acid derivative, given the “propanoic acid” in its name. It likely contains a fluorophenyl group attached to the third carbon of the propanoic acid .
Molecular Structure Analysis
The molecular structure of this compound would consist of a 2-fluorophenyl group attached to the third carbon of a 2,2-dimethylpropanoic acid. The fluorine atom on the phenyl ring would likely have an impact on the electronic properties of the molecule .Chemical Reactions Analysis
As a carboxylic acid derivative, this compound would likely undergo reactions typical of carboxylic acids, such as esterification and amide formation. The presence of the fluorine atom might also influence the reactivity of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. As a carboxylic acid, it would likely be polar and capable of forming hydrogen bonds. The fluorine atom might also influence its properties .Scientific Research Applications
Crystal Structure Analysis
- The compound 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, synthesized from 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione and 3-chloro-2,2-dimethylpropanoyl chloride, was studied for its crystal structure using X-ray diffraction. This research provides insights into the structural properties of related compounds including 3-(2-fluorophenyl)-2,2-dimethylpropanoic acid (Huang Ming-zhi et al., 2005).
Development of Analgesic Compounds
- Derivatives of 3-(7-chloro-5-(2-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoic acid were synthesized and investigated for their potential as analgesic modulators targeting the Transient receptor potential vanilloid 1 (TRPV1) (Yan Liu et al., 2018).
Fluorescence Studies in Proteins
- The fluorescent amino acid 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid was genetically encoded in Saccharomyces cerevisiae. This fluorophore, similar to this compound, was used to monitor protein unfolding, illustrating the compound's potential in protein structure and dynamics studies (D. Summerer et al., 2006).
Chromatography and Separation Techniques
- Research on the resolution of racemic 2,2-dimethyl-3-aryl-propanoic acids, including 3-(1-(4-fluorophenyl)-1H-indazol-5-yl)-2,2-dimethyl-3-phenylpropanoic acid, using chiral supercritical fluid chromatography highlights the significance of this compound in advanced separation technologies (Dauh-Rurng Wu et al., 2016).
Anticancer Research
- Newly synthesized derivatives of 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester, structurally related to this compound, were investigated for their ability to inhibit the proliferation of colon cancer cells. This indicates the potential of similar compounds in cancer research (S. E. Rayes et al., 2020).
Future Directions
Properties
IUPAC Name |
3-(2-fluorophenyl)-2,2-dimethylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-11(2,10(13)14)7-8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMMITMOTOQGOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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